molecular formula C4H3Cl5O2 B11946869 3,3,4,4,4-pentachlorobutanoic Acid CAS No. 90996-11-5

3,3,4,4,4-pentachlorobutanoic Acid

Katalognummer: B11946869
CAS-Nummer: 90996-11-5
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: DDHJPUOZKZMAMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,4-pentachlorobutanoic acid is an organic compound with the molecular formula C4H3Cl5O2 and a molecular weight of 260.332 g/mol . This compound is characterized by the presence of five chlorine atoms attached to a butanoic acid backbone, making it a highly chlorinated derivative of butanoic acid. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentachlorobutanoic acid typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butanoic acid molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a continuous flow system to optimize production efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,4-pentachlorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3,4,4,4-pentachlorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,3,4,4,4-pentachlorobutanoic acid involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,4,4-tetrachlorobutanoic acid: Similar structure but with one less chlorine atom.

    3,3,4,4,4-pentachlorobut-2-enoic acid: Contains a double bond in the butanoic acid backbone.

    3,3,4,4,4-pentachlorobutanoic acid chloride: The acid chloride derivative of the compound.

Uniqueness

This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where highly chlorinated derivatives are required .

Eigenschaften

CAS-Nummer

90996-11-5

Molekularformel

C4H3Cl5O2

Molekulargewicht

260.3 g/mol

IUPAC-Name

3,3,4,4,4-pentachlorobutanoic acid

InChI

InChI=1S/C4H3Cl5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11)

InChI-Schlüssel

DDHJPUOZKZMAMP-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)C(C(Cl)(Cl)Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.